molecular formula C7H10N2O3 B2398782 Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate CAS No. 890095-13-3

Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate

Cat. No.: B2398782
CAS No.: 890095-13-3
M. Wt: 170.168
InChI Key: BRORSPQRZOXSPF-UHFFFAOYSA-N
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Description

Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Mechanism of Action

Target of Action

Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate, also known as Ethyl 2-(3-hydroxy-1H-pyrazol-4-yl)acetate, is a compound that has been found to have antimicrobial and antioxidant activity . The primary targets of this compound are the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme and the COVID-19 main protease . These targets play a crucial role in bacterial growth and viral replication, respectively .

Mode of Action

The compound interacts with its targets by binding to them, which inhibits their function . The binding affinities of the compound with topoisomerase IV enzyme and with COVID-19 main protease are ranging from −10.0 to −11.0 kcal/mol and from −8.2 to −9.3 kcal/mol, respectively . This interaction results in the inhibition of bacterial growth and viral replication .

Biochemical Pathways

It is known that the compound inhibits the function of the topoisomerase iv enzyme and the covid-19 main protease, which are involved in bacterial dna replication and viral replication, respectively . The downstream effects of this inhibition include the prevention of bacterial growth and viral replication .

Pharmacokinetics

The compound’s molecular weight of 17017 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth and viral replication . This is achieved through the compound’s interaction with its targets, which results in the inhibition of the function of the topoisomerase IV enzyme and the COVID-19 main protease .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines. The reaction typically involves the use of ethanol as a solvent and may require heating to facilitate the formation of the pyrazole ring . Another method involves the reaction of 1,3-dicarbonyl compounds with phenylhydrazine in the presence of a catalyst such as iodine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrazole synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ester group would produce an alcohol.

Comparison with Similar Compounds

Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate can be compared with other pyrazole derivatives:

    Pyrazole: The parent compound, which lacks the ester and hydroxyl groups.

    3,5-Dimethylpyrazole: A derivative with methyl groups at positions 3 and 5.

    4-Hydroxy-3-methylpyrazole: A compound with a hydroxyl group at position 4 and a methyl group at position 3.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .

Properties

IUPAC Name

ethyl 2-(3-oxo-1,2-dihydropyrazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-2-12-6(10)3-5-4-8-9-7(5)11/h4H,2-3H2,1H3,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRORSPQRZOXSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CNNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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